molecular formula C20H17ClN2O2 B2924977 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-37-3

1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2924977
CAS No.: 946246-37-3
M. Wt: 352.82
InChI Key: NSRDRHSRCROXEC-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a (4-chlorophenyl)methyl group and at the carboxamide nitrogen with a 4-methylphenyl moiety. Structural analogs suggest that substituent variations significantly influence molecular interactions and physicochemical behavior .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-4-10-17(11-5-14)22-19(24)18-3-2-12-23(20(18)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDRHSRCROXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-methylaniline to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents on the benzyl group and the N-linked aromatic moiety. Key comparisons include:

Substituent Effects on the Benzyl Group

  • 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : A fluorine atom at the meta position on the benzyl group and a methoxy group on the N-linked phenyl ring. Fluorine’s smaller atomic radius and higher electronegativity may alter electronic effects compared to chlorine .
  • 1-[(4-Methylphenyl)methyl]-N-(pyridin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide : A methyl group at the benzyl para position and a pyridin-3-yl substituent. The methyl group enhances hydrophobicity, while the pyridine ring introduces hydrogen-bonding capability .

N-Linked Substituent Variations

  • Target Compound : The 4-methylphenyl group provides a hydrophobic tolyl moiety.

Data Table: Structural and Molecular Comparison

Compound Name Benzyl Substituent N-Linked Substituent Molecular Formula Molecular Weight
1-[(4-Chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 4-Chlorophenylmethyl 4-Methylphenyl C₂₀H₁₆ClN₃O₂* 365.8*
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Fluorophenylmethyl 4-Methoxyphenyl C₂₀H₁₆FN₃O₃ 373.4
1-[(4-Methylphenyl)methyl]-N-(pyridin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Methylphenylmethyl Pyridin-3-yl C₁₉H₁₇N₃O₂ 319.4

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound may enhance stability and influence binding interactions compared to fluorine (weaker electron withdrawal) or methyl (electron-donating) groups .
  • Hydrophobicity : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to the pyridin-3-yl analog, which may improve membrane permeability but reduce aqueous solubility .
  • Biological Interactions : Pyridin-3-yl’s nitrogen atom in the analog could facilitate hydrogen bonding with target proteins, a feature absent in the target compound’s tolyl group. This difference might impact pharmacological activity .

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, characterized by its unique structural features including a chlorophenyl group and a methylphenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN2O2C_{20}H_{17}ClN_{2}O_{2}, with a molecular weight of approximately 348.81 g/mol. The compound's structure is illustrated below:

PropertyDescription
IUPAC Name1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
Molecular FormulaC20H17ClN2O2
Molecular Weight348.81 g/mol

Synthesis

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-methylaniline to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions. The reaction conditions often involve solvents like dichloromethane and catalysts such as triethylamine.

Antimicrobial Activity

Research has indicated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. A study evaluating various analogs found that certain derivatives demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial efficacy.

Table: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMIC (μg/mL)Bacterial Strain
1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide0.25Staphylococcus aureus
Other Dihydropyridine Derivative0.50Escherichia coli

Anticancer Properties

The mechanism of action for this compound appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown that it may act on pathways involving cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its potential as an anticancer agent.

Neurotoxicity Studies

In the context of neurotoxicity, some derivatives related to dihydropyridines have been evaluated for their effects on dopaminergic neurons. Research indicates that while some analogs exhibit neurotoxic effects through monoamine oxidase (MAO) pathways, others demonstrate protective effects against neurodegeneration . This duality in activity underscores the importance of structural modifications in determining biological outcomes.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of several synthesized dihydropyridine derivatives, including our compound of interest. The results highlighted significant activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on its potential application in developing new antibiotics.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in vitro. The study revealed that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.

Q & A

Q. How should crystallographic data be interpreted when bond angles deviate from computational predictions?

  • Methodological Answer :
  • Electron density maps : Analyze residual density (>0.3 eÅ⁻³) to identify conformational flexibility or disorder.
  • DFT calculations : Compare experimental XRD angles with B3LYP/6-31G* optimized geometries to assess steric strain .

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